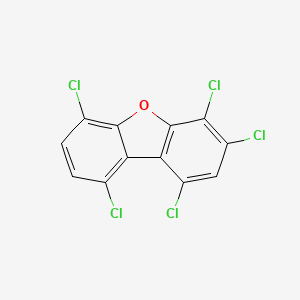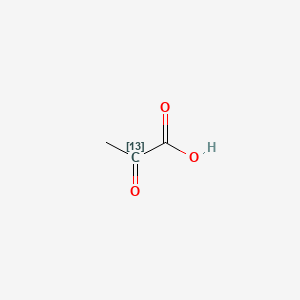
Pyruvic-2-13C acid
概述
描述
Pyruvic-2-13C acid: is a labeled form of pyruvic acid, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is widely used in metabolic studies due to its role in various biochemical pathways. The molecular formula of this compound is CH3COCO2H, and it has a molecular weight of 89.05 g/mol .
准备方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Pyruvic acid can be synthesized by the hydrolysis of α,α-dichloropropionic acid or α,α-dibromopropionic acid.
Biotechnological Processes: These include resting cell processes, enzymatic conversion, and fermentative processes.
Industrial Production Methods: Industrial production of pyruvic acid often involves the distillation of tartaric acid in the presence of a dehydrating agent such as potassium bisulfate . commercial separation by distillation is expensive due to the decomposition of pyruvic acid at high temperatures .
化学反应分析
Types of Reactions:
Oxidation: Pyruvic acid can be oxidized to acetic acid or oxalic acid, depending on the reaction conditions.
Reduction: Reduction of pyruvic acid produces lactic acid.
Transamination: Pyruvic acid undergoes transamination reactions with α-amino acids to produce alanine and corresponding aldehydes.
Common Reagents and Conditions:
Oxidizers: Potassium permanganate, bleach.
Reducing Agents: Various hydrogen donors.
Transamination: α-Amino acids.
Major Products:
Oxidation: Acetic acid, oxalic acid.
Reduction: Lactic acid.
Transamination: Alanine.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in isotopic labeling studies to trace metabolic pathways .
Biology:
- Utilized in metabolic flux analysis to study cellular metabolism.
- Helps in understanding the glycolytic pathway and its regulation .
Medicine:
- Used in hyperpolarized magnetic resonance imaging (MRI) to assess tumor metabolism and response to therapy .
- Investigated for its potential in cardiovascular therapy as an inotropic agent .
Industry:
作用机制
Pyruvic-2-13C acid serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate . The inotropic effect of pyruvate requires intracoronary infusion, which increases ATP generation and phosphorylation potential .
相似化合物的比较
Pyruvic acid: The protonated form of pyruvate, involved in various metabolic pathways.
Pyruvate: The anionic form of pyruvic acid, crucial in glycolysis and the citric acid cycle.
Uniqueness:
- Pyruvic-2-13C acid is unique due to its isotopic labeling, which allows for detailed metabolic studies and tracing of biochemical pathways .
Conclusion
This compound is a valuable compound in scientific research due to its role in metabolic pathways and its applications in chemistry, biology, medicine, and industry. Its unique isotopic labeling makes it an essential tool for tracing and understanding complex biochemical processes.
属性
IUPAC Name |
2-oxo(213C)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTONWCANYUPML-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431412 | |
| Record name | Pyruvic -2-13C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70155-58-7 | |
| Record name | Pyruvic acid 2-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070155587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvic -2-13C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70155-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRUVIC ACID 2-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C0WTU2O92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


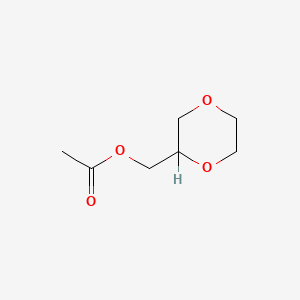
![2-Methylfuro[2,3-c]pyridine](/img/structure/B3066033.png)





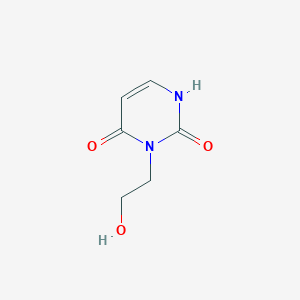
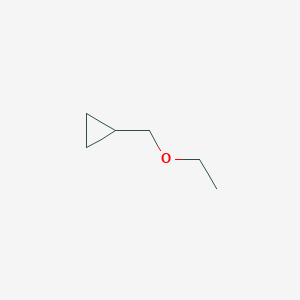
![1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066097.png)
